molecular formula C18H24IN5NaO7P B606629 2-Amino-10-((4-azido-2-hydroxy-3-iodobenzoyl)amino)-4-phosphonomethyl-dec-3-enoic acid sodium salt CAS No. 152564-63-1

2-Amino-10-((4-azido-2-hydroxy-3-iodobenzoyl)amino)-4-phosphonomethyl-dec-3-enoic acid sodium salt

Cat. No. B606629
M. Wt: 603.28
InChI Key: FASKOKIDAZVESF-LBEJWNQZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cgp 55802A is a novel photoaffinity ligand used to label NMDA receptor in situ.

Scientific Research Applications

Photoaffinity Labeling and Binding Properties

The compound has been studied for its potential in photoaffinity labeling. Heckendorn et al. (1993) synthesized omega-benzoylated derivatives of this compound, including an omega-4-azidosalicylamide derivative. This compound showed high affinity to the glutamate recognition site of the NMDA (N-methyl-D-aspartate) receptor, suggesting its use in studying receptor-ligand interactions (Heckendorn et al., 1993).

Metabolism and Biochemical Pathways

The metabolism of similar compounds has been explored in scientific research. For instance, Orii et al. (2006) studied the metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp., showing a different modified meta-cleavage pathway for 2-aminophenols, which might be relevant to understanding the biochemical pathways involving compounds like 2-Amino-10-((4-azido-2-hydroxy-3-iodobenzoyl)amino)-4-phosphonomethyl-dec-3-enoic acid sodium salt (Orii et al., 2006).

Synthesis and Characterization

Various synthesis and characterization methods have been developed for compounds with similar structures. Krečmerová et al. (1995) discussed the synthesis of related phosphonomethyl derivatives, which could inform methods for synthesizing and characterizing 2-Amino-10-((4-azido-2-hydroxy-3-iodobenzoyl)amino)-4-phosphonomethyl-dec-3-enoic acid sodium salt (Krečmerová et al., 1995).

Photodecomposition Studies

The photodecomposition of similar compounds has also been a subject of research. Crosby and Leitis (1969) investigated the ultraviolet irradiation of chlorobenzoic acids, which led to the formation of hydroxybenzoic acids and benzoic acid itself. This study can provide insights into the stability and photodecomposition of 2-Amino-10-((4-azido-2-hydroxy-3-iodobenzoyl)amino)-4-phosphonomethyl-dec-3-enoic acid sodium salt under similar conditions (Crosby & Leitis, 1969).

Application in Polymer Science

Research has been conducted on the use of benzoic acid and its derivatives in doping polyaniline, a conducting polymer. Amarnath and Palaniappan (2005) explored the properties of benzoic acid doped polyaniline salts, which can provide valuable information for the application of 2-Amino-10-((4-azido-2-hydroxy-3-iodobenzoyl)amino)-4-phosphonomethyl-dec-3-enoic acid sodium salt in polymer science (Amarnath & Palaniappan, 2005).

properties

CAS RN

152564-63-1

Product Name

2-Amino-10-((4-azido-2-hydroxy-3-iodobenzoyl)amino)-4-phosphonomethyl-dec-3-enoic acid sodium salt

Molecular Formula

C18H24IN5NaO7P

Molecular Weight

603.28

IUPAC Name

3-Decenoic acid, 2-amino-10-((4-azido-2-hydroxy-3-iodobenzoyl)amino)-4-(phosphonomethyl)-, monosodium salt, (E)-

InChI

InChI=1S/C18H25IN5O7P.Na/c19-15-14(23-24-21)7-6-12(16(15)25)17(26)22-8-4-2-1-3-5-11(10-32(29,30)31)9-13(20)18(27)28;/h6-7,9,13,25H,1-5,8,10,20H2,(H,22,26)(H,27,28)(H2,29,30,31);/q;+1/p-1/b11-9+;

InChI Key

FASKOKIDAZVESF-LBEJWNQZSA-M

SMILES

O=C([O-])C(N)/C=C(CP(O)(O)=O)\CCCCCCNC(C1=CC=C(N=[N+]=[N-])C(I)=C1O)=O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cgp 55802A;  Cgp-55802A;  Cgp55802A.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-10-((4-azido-2-hydroxy-3-iodobenzoyl)amino)-4-phosphonomethyl-dec-3-enoic acid sodium salt
Reactant of Route 2
2-Amino-10-((4-azido-2-hydroxy-3-iodobenzoyl)amino)-4-phosphonomethyl-dec-3-enoic acid sodium salt
Reactant of Route 3
2-Amino-10-((4-azido-2-hydroxy-3-iodobenzoyl)amino)-4-phosphonomethyl-dec-3-enoic acid sodium salt
Reactant of Route 4
Reactant of Route 4
2-Amino-10-((4-azido-2-hydroxy-3-iodobenzoyl)amino)-4-phosphonomethyl-dec-3-enoic acid sodium salt
Reactant of Route 5
2-Amino-10-((4-azido-2-hydroxy-3-iodobenzoyl)amino)-4-phosphonomethyl-dec-3-enoic acid sodium salt
Reactant of Route 6
2-Amino-10-((4-azido-2-hydroxy-3-iodobenzoyl)amino)-4-phosphonomethyl-dec-3-enoic acid sodium salt

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